molecular formula C10H21N3O B11724738 N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide

Cat. No.: B11724738
M. Wt: 199.29 g/mol
InChI Key: VLUDAIUIUQFXCX-UHFFFAOYSA-N
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Description

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide (CID 24697862) is an amidoxime derivative with the molecular formula C₁₀H₂₁N₃O and a molecular weight of 199.2 g/mol . Its structure comprises a 4-methylpiperidine ring linked to a butanimidamide backbone via a nitrogen atom, with an N'-hydroxy group at the terminal amidine position. The SMILES notation (CC1CCN(CC1)CCC/C(=N/O)/N) and InChIKey (VLUDAIUIUQFXCX-UHFFFAOYSA-N) highlight its stereochemical features . Predicted collision cross-section (CCS) values for its adducts, such as 148.0 Ų for [M+H]⁺, suggest a compact molecular conformation in mass spectrometric analyses .

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide

InChI

InChI=1S/C10H21N3O/c1-9-4-7-13(8-5-9)6-2-3-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12)

InChI Key

VLUDAIUIUQFXCX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCCC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide typically involves the reaction of 4-methylpiperidine with butanimidamide under specific conditions. The reaction is carried out in the presence of a hydroxylating agent to introduce the hydroxy group . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide with structurally related amidoxime derivatives, focusing on molecular properties, substituent effects, and available

Table 1: Structural and Physicochemical Comparison of Amidoxime Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Groups Key Structural Features Predicted CCS (Ų) [M+H]+
This compound C₁₀H₂₁N₃O 199.2 4-methylpiperidine Piperidine ring with methyl, amidoxime 148.0
N'-Hydroxy-2-(piperazin-1-yl)butanimidamide C₈H₁₈N₄O 186.26 Piperazine Piperazine ring, amidoxime N/A
4-(benzylsulfanyl)-N'-hydroxybutanimidamide C₁₁H₁₅N₃OS 237.32 Benzylsulfanyl Sulfur-containing substituent, amidoxime N/A
(Z)-N′-Hydroxy-4-(4-((4-((Z)-N′-hydroxycarbamimidoyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzimidamide (13) C₁₇H₁₈N₆O₂ 338.37 Triazole, phenoxy, hydroxyamidine Triazole linker, aromatic groups N/A

Key Comparisons:

Core Structure and Substituents: The target compound features a 4-methylpiperidine ring, which enhances lipophilicity compared to the piperazine group in N'-Hydroxy-2-(piperazin-1-yl)butanimidamide . Piperazine’s additional nitrogen atom may increase polarity and water solubility. Compound 13 (from ) incorporates a triazole-phenoxy motif, which expands aromaticity and may enhance binding to biological targets .

Molecular Weight and Size :

  • The target compound (199.2 g/mol) is intermediate in size compared to the smaller piperazine derivative (186.26 g/mol) and the larger triazole-containing compound (338.37 g/mol). Higher molecular weight in compound 13 may limit membrane permeability but improve target specificity .

Predicted Physicochemical Properties: The target compound’s CCS value (148.0 Ų for [M+H]⁺) suggests a compact structure, advantageous for analytical detection . No CCS data are available for other compounds, limiting direct comparisons.

The target compound lacks reported biological data, highlighting a need for further studies.

Research Findings and Gaps

Biological Activity

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide is a compound with the molecular formula C10H21N3O and a molecular weight of 199.29 g/mol. It has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of 4-(4-methylpiperidin-1-yl)butan-1-amine with hydroxylamine. This process can be optimized for higher yields and purity, which is crucial for its application in biological studies.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways.
  • Receptor Interaction : It has potential interactions with neurotransmitter receptors, which could influence neurological functions.
  • Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial activity against certain pathogens.

The biological effects of this compound are largely attributed to its interaction with specific molecular targets. These interactions can lead to:

  • Modulation of signaling pathways.
  • Alteration in enzyme activity.
  • Potential therapeutic effects in pain management and other conditions.

Case Study 1: Analgesic Activity

A study explored the analgesic properties of compounds similar to this compound. The findings indicated that related structures could activate μ-opioid receptors, leading to significant pain relief in animal models. The effective dosage (ED50) was reported at 0.54 mg/kg in hot plate tests, showcasing the potential for developing new analgesics based on this scaffold .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited activity against various bacterial strains. The compound's ability to disrupt bacterial cell walls was noted, suggesting a mechanism of action that could be further explored for antibiotic development.

Comparison with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features of this compound:

Compound NameStructureNotable Activity
This compoundStructurePotential analgesic and antimicrobial properties
N'-hydroxy-4-(4-ethylpiperidin-1-yl)butanimidamide-Similar enzyme inhibition profile
N'-hydroxy-4-(4-propylpiperidin-1-yl)butanimidamide-Variations in receptor interaction

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